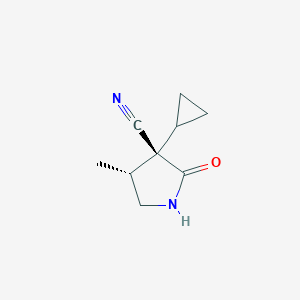

(3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

描述

(3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a cyclopropyl substituent at position 3, a methyl group at position 4, a ketone at position 2, and a nitrile group at position 3. Its stereochemistry (3S,4R) and structural motifs make it a molecule of interest in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug design. The cyclopropyl group enhances rigidity and lipophilicity, while the nitrile group contributes to hydrogen bonding and metabolic stability.

属性

分子式 |

C9H12N2O |

|---|---|

分子量 |

164.20 g/mol |

IUPAC 名称 |

(3S,4R)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m0/s1 |

InChI 键 |

DQVJCDONHAWZSR-IMTBSYHQSA-N |

手性 SMILES |

C[C@H]1CNC(=O)[C@@]1(C#N)C2CC2 |

规范 SMILES |

CC1CNC(=O)C1(C#N)C2CC2 |

产品来源 |

United States |

准备方法

Representative Experimental Data and Conditions

Industrial and Practical Considerations

- The synthesis of optically pure pyrrolidine derivatives such as (3S,4R)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can benefit from industrially scalable methods involving simple purification steps like crystallization or distillation under reduced pressure.

- The use of chiral auxiliaries such as N-sulfinyl groups facilitates stereoselective synthesis without the need for extensive chromatographic separation.

- The availability of the compound from chemical suppliers indicates sourcing challenges and lead times of 8–12 weeks, reflecting the complexity of synthesis and purification.

The preparation of this compound is best approached via stereoselective cycloaddition methods or functional group transformations starting from chiral pyrrolidine intermediates. The use of N-sulfinyl azomethine ylides in cycloaddition reactions offers a highly efficient and stereocontrolled route to the desired stereochemistry and functionalization pattern. Complementary palladium-catalyzed cross-coupling strategies enable the introduction of cyclopropyl groups in related heterocycles and could be adapted for this compound.

Industrial synthesis benefits from methods that minimize purification steps and use readily available chiral auxiliaries. The compound’s commercial availability at high purity with extended lead times underscores the synthetic challenges involved.

This analysis integrates data from patents, academic theses, and commercial sources to provide a thorough, authoritative overview of the preparation methods for this compound, supporting further research and development efforts.

化学反应分析

Types of Reactions

(3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the nitrile group with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

科学研究应用

(3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .

作用机制

The mechanism of action of (3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

相似化合物的比较

Stereoisomeric Counterpart: (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

- Structural Similarities : Shares the same molecular formula (C₉H₁₂N₂O) and substituents as the target compound but differs in stereochemistry (3R,4S configuration) .

- Key Differences : Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in binding pockets. For instance, one enantiomer may act as an agonist while the other is inactive or antagonistic.

Oxetane-Substituted Analog: (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile

- Structural Modifications : Replaces the cyclopropyl group with an oxetan-3-yl group, introducing an oxygen atom into the substituent .

- Molecular Formula : C₉H₁₂N₂O₂ (molar mass 180.2 g/mol), with increased oxygen content compared to the target compound.

- Functional Implications : The oxetane ring may improve aqueous solubility due to its polar nature while maintaining metabolic stability, a common strategy in bioisosteric replacements .

Pyridine-Based Analogs: 4-Chloro-6-methyl-2-oxo-3-pyridinecarbonitrile and Derivatives

- Core Heterocycle : Pyridine ring (aromatic) instead of pyrrolidine (saturated), altering electronic properties and planarity .

- Substituent Variations: Compound 3 (): 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (C₇H₆ClN₂O). Compound in : 6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₁₁H₁₄N₂O₃, 222.24 g/mol). The hydroxy and methoxypropyl groups introduce hydrogen-bonding and steric bulk, likely affecting bioavailability .

生物活性

(3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, with the CAS number 2891580-28-0, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical physiological processes.

Pharmacological Activities

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are crucial for various physiological functions including acid-base balance and respiration . Inhibitors of hCAs have therapeutic applications in treating conditions such as glaucoma and epilepsy.

- Preliminary studies suggest that this compound could exhibit inhibitory effects on enzymes involved in inflammatory pathways .

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The structure of this compound is characterized by a cyclopropyl group and a carbonitrile moiety, which are essential for its biological activity. Modifications to these groups can significantly influence the potency and selectivity of the compound against specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and receptor binding affinity |

| Carbonitrile Moiety | Potentially increases enzyme inhibition potency |

Case Studies

- Inhibition of Inflammatory Pathways :

- Anticancer Potential :

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for achieving the stereochemical integrity of (3S,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile?

- Methodological Answer : The synthesis of this compound requires precise control over stereochemistry. Cyclopropane ring formation can be achieved via [2+1] cycloaddition reactions using transition metal catalysts (e.g., Simmons-Smith conditions). Stereoselective installation of the methyl and cyclopropyl groups at positions 4R and 3S, respectively, may involve chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation or enzymatic resolution could optimize enantiomeric excess (ee). Post-synthetic oxidation of a pyrrolidine precursor to the 2-oxo group should be performed under mild conditions (e.g., TEMPO/NaClO) to avoid racemization .

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in structural studies of related pyrrolidine derivatives . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can provide relative configuration data by analyzing spatial interactions between protons .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions. The cyclopropyl group shows distinct coupling patterns (e.g., ~5–8 Hz).

- IR : Stretching frequencies for the nitrile (~2200–2260 cm) and carbonyl (~1700 cm) groups.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula.

Cross-referencing with analogous compounds in patents or synthetic studies is advised .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the stability and reactivity of this compound under varying solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent effects using implicit solvation models (e.g., PCM or SMD). Molecular dynamics (MD) simulations assess conformational stability in explicit solvents. These methods help predict degradation pathways, such as hydrolysis of the nitrile group under acidic conditions, and guide solvent selection for synthesis .

Q. How do reaction parameters (e.g., temperature, catalysts) influence enantiomeric excess in the synthesis of this compound?

- Methodological Answer : A factorial experimental design can systematically evaluate parameters:

- Catalysts : Chiral phosphine ligands (e.g., Josiphos) for asymmetric hydrogenation.

- Temperature : Lower temperatures favor kinetic control, enhancing ee but slowing reaction rates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states.

Statistical tools like ANOVA identify significant factors. For example, highlights reflux conditions for cyclization reactions, which may apply here .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine core?

- Methodological Answer :

- Avoid strong acids/bases that protonate stereogenic centers.

- Use protecting groups (e.g., Boc for amines) during derivatization.

- Employ low-temperature conditions for nucleophilic substitutions.

Studies on related lactams suggest that steric hindrance from the cyclopropyl group reduces racemization risk .

Key Considerations for Experimental Design

- Sample Degradation : Organic degradation in prolonged experiments (e.g., 9-hour data collection) can alter results. Implement cooling systems to stabilize reactive intermediates .

- Stereochemical Purity : Use chiral columns for routine QC checks. Even minor impurities (e.g., 2% opposite enantiomer) can skew biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。